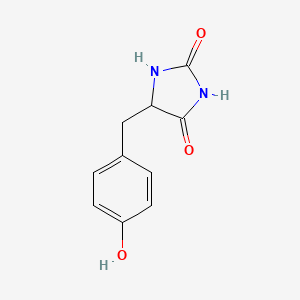

5-(4-Hydroxybenzyl)imidazolidine-2,4-dione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLIXWMNULCIKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58942-04-4, 67337-72-8 | |

| Record name | 58942-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52761 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Structural Analysis and Intermolecular Interactions

Crystal Structure Elucidation

The determination of the crystal structure offers a foundational understanding of the compound's solid-state properties.

The compound crystallizes in the monoclinic system. The unit cell is the fundamental repeating unit of the crystal lattice, and its dimensions provide a macroscopic description of the microscopic arrangement. The specific parameters for 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione are detailed below. nih.gov

| Crystal Data | |

| Empirical Formula | C₉H₈N₂O₃ |

| Formula Weight | 192.17 |

| Crystal System | Monoclinic |

| a (Å) | 10.3694 (11) |

| b (Å) | 6.9914 (8) |

| c (Å) | 12.3857 (13) |

| β (°) | 105.619 (2) |

| Volume (ų) | 864.76 (16) |

| Z | 4 |

| Temperature (K) | 296 |

Data sourced from crystallographic studies. nih.gov

Within the crystal structure, the molecule adopts a specific three-dimensional shape or conformation. The imidazolidine-2,4-dione ring is nearly flat, exhibiting an r.m.s. deviation of just 0.012 Å from planarity. nih.gov In contrast, the hydroxyphenyl group is not coplanar with this ring. A significant twist is observed between the two ring systems, with the plane of the imidazolidine (B613845) ring being twisted by 89.3 (1)° relative to the benzene (B151609) ring's plane. nih.gov This perpendicular arrangement is a key conformational feature of the molecule in its crystalline form.

Hydrogen Bonding Networks

The cohesion and stability of the crystal lattice are primarily dictated by a network of hydrogen bonds. These non-covalent interactions are crucial in defining the supramolecular architecture.

The crystal structure of this compound is characterized by the presence of both N–H•••O and O–H•••O hydrogen bonds. nih.gov The hydrogen atoms attached to the nitrogen atoms of the imidazolidine ring and the oxygen of the hydroxyl group act as hydrogen bond donors. The carbonyl oxygen atoms of the imidazolidine ring and the hydroxyl oxygen serve as acceptors. This network of specific, directional interactions links individual molecules together. nih.gov

The repeated formation of these intermolecular hydrogen bonds results in a complex and robust supramolecular assembly. The N–H•••O and O–H•••O interactions are not limited to simple dimeric or chain-like structures. Instead, they propagate in three dimensions, creating an intricate framework that extends throughout the entire crystal. nih.gov Every molecule is interconnected with its neighbors, forming a highly stable, three-dimensional network topology. nih.gov

Crystal Packing and Cohesion Analysis

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can gain insights into the nature and prevalence of different atomic contacts. For hydantoin (B18101) derivatives, this analysis typically reveals a landscape dominated by a few key interactions. acs.orgnih.gov

The primary intermolecular contacts for compounds in this class, identified through their distinct signatures on 2D fingerprint plots, are:

H···H contacts: These are generally the most abundant interactions, often comprising the largest portion of the Hirshfeld surface, indicating the significance of van der Waals forces in the crystal packing. nih.govnih.gov

O···H/H···O contacts: Appearing as sharp spikes on the fingerprint plot, these represent conventional and unconventional hydrogen bonds, such as the crucial N—H···O and O—H···O interactions that form the backbone of the supramolecular structure. nih.gov

C···H/H···C contacts: These interactions are also significant and can be attributed to C—H···π interactions between a hydrogen atom and the aromatic ring of a neighboring molecule. nih.gov

While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, analysis of closely related hydantoin structures provides a reliable model for its expected intermolecular contacts. acs.orgnih.gov The table below summarizes typical contributions from various intermolecular contacts found in the analysis of other hydantoin derivatives.

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | ~48-62% | Represents general van der Waals forces and is the most frequent type of contact. |

| O···H/H···O | ~18-34% | Corresponds to strong N—H···O and O—H···O hydrogen bonds, crucial for structural stability. |

| C···H/H···C | ~32-35% | Often indicates the presence of weaker C—H···O or C—H···π interactions. |

Energy Framework Calculations for Interaction Energies

To further elucidate the energetics of the crystal packing, energy framework calculations are employed. This method calculates the interaction energies between a central molecule and its neighbors, visualizing them as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction energy. These frameworks provide a quantitative representation of the forces holding the crystal lattice together, distinguishing between electrostatic, dispersion, and total energies.

Pi-Stacking and Other Non-Covalent Interactions

Beyond the dominant hydrogen bonding and van der Waals forces, other non-covalent interactions play a subtle but important role in the crystal engineering of this compound.

Hydrogen Bonds: As confirmed by X-ray crystallography, the structure is heavily influenced by a network of intermolecular N—H···O and O—H···O hydrogen bonds, which link the molecules into a three-dimensional array. nih.gov

C—H···π Interactions: The presence of a p-hydroxybenzyl group suggests the potential for C—H···π interactions, where a C-H bond from one molecule interacts with the electron cloud of the aromatic ring of an adjacent molecule. Studies on analogous hydantoin derivatives confirm the presence of these interactions. nih.gov

Solid Form Landscape and Polymorphism Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs, as well as related forms like hydrates (containing water) and solvates (containing solvent), can exhibit distinct physicochemical properties.

Propensity to Form Polymorphs, Hydrates, and Solvates

The solid-form landscape of this compound has not been extensively explored in published literature. However, the molecular structure possesses key features that suggest a propensity for forming multiple solid forms. The presence of multiple hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H) provides the molecule with the flexibility to form different hydrogen-bonding networks, which is a primary driver for polymorphism. Furthermore, the potential for interactions with solvent molecules makes the formation of hydrates and solvates a distinct possibility during crystallization from various solvents.

Biological Activities and Pre Clinical Therapeutic Potential

Anti-cancer and Anti-proliferative Investigations

The imidazolidine-2,4-dione (hydantoin) scaffold is a key component in several clinically approved drugs and is recognized for its diverse biological properties, including anticancer activity. ekb.eg Research has focused on elucidating various mechanisms of action, such as the inhibition of tubulin polymerization, modulation of B-cell lymphoma-2 (Bcl-2), and interference with key proteins involved in cell cycle and survival. ekb.egnih.gov

Evaluation in Human Cancer Cell Lines

While direct cytotoxic evaluation of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione against a wide panel of cancer cells is not extensively documented, numerous studies have demonstrated the anti-proliferative efficacy of its structural analogues against various human cancer cell lines.

Substituted hydantoin (B18101) and thiohydantoin derivatives have shown significant cytotoxic effects against breast, prostate, colon, and hepatocellular carcinoma cell lines. For instance, a thiohydantoin-triazole hybrid conjugate exhibited notable cytotoxic efficiency against HepG2 (hepatocellular carcinoma), HT-29 (colon carcinoma), and MCF-7 (breast cancer) cell lines. researchgate.net Similarly, certain spirohydantoin derivatives have proven to be effective against colon (SW480, SW620) and prostate (PC3) cancer cell lines. nih.gov One study found that a 3-benzhydryl-5-phenyl hydantoin derivative showed moderate antitumor activity against MCF-7 cells without affecting normal cells. nih.gov In other research, 2-thioxoimidazolidin-4-one derivatives, which are closely related to the hydantoin structure, were evaluated against HepG-2 and HCT-116 (colon cancer) cell lines, with some compounds showing promising activity. nih.gov A series of 3-{[-1,3-Dimethyl-2,6-di (4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione derivatives was synthesized, with one compound showing high activity against the MCF-7 breast cancer cell line. scialert.net

The table below summarizes the reported anti-proliferative activities of various imidazolidine-2,4-dione derivatives in selected human cancer cell lines.

| Derivative Class | Cancer Cell Line | Cell Line Origin | Observed Activity (IC₅₀) |

| Thiohydantoin-triazole hybrid | MCF-7 | Breast Carcinoma | 7.85 ± 0.05 µM researchgate.net |

| Thiohydantoin-triazole hybrid | HT-29 | Colon Carcinoma | 13.73 ± 0.10 µM researchgate.net |

| Thiohydantoin-triazole hybrid | HepG2 | Hepatocellular Carcinoma | 10.30 ± 0.21 µM researchgate.net |

| Spirohydantoin derivative | PC3 | Prostate Cancer | Most effective in series nih.gov |

| Spirohydantoin derivative | SW480 / SW620 | Colon Carcinoma | Most effective in series nih.gov |

| 3,5-disubstituted hydantoin | MCF-7 | Breast Carcinoma | 4.5 µmol/L nih.gov |

| 3,5-disubstituted hydantoin | HepG2 | Hepatocellular Carcinoma | 15–35 µmol/L nih.gov |

| 2-thioxoimidazolidin-4-one | HepG-2 / HCT-116 | Hepatocellular / Colon | Active nih.gov |

| Piperidinylideneamino-imidazolidine-2,4-dione | MCF-7 | Breast Carcinoma | LD₅₀: 20.4 µg/mL scialert.net |

Anti-metastatic Properties of Structurally Related Compounds

The investigation into the anti-metastatic properties of this compound and its direct analogues is an emerging area of research. While specific data is scarce, the broader class of structurally related thiazolidine-2,4-diones (TZDs) has been studied for multi-targeted anticancer activities. researchgate.net Cancer progression and metastasis involve complex signaling pathways, such as the Raf/MEK/ERK and PI3K/Akt cascades, which are often dysregulated in human cancers. researchgate.net Some TZD derivatives have been reported to potentially inhibit these pathways, suggesting a mechanism that could influence cell migration and invasion, key processes in metastasis. researchgate.net However, dedicated studies are required to determine if imidazolidine-2,4-dione derivatives share these anti-metastatic capabilities.

Anti-diabetic and Metabolic Regulation Studies

The imidazolidine-2,4-dione core is recognized for its potential in developing agents for metabolic disorders, particularly type 2 diabetes. ekb.egresearchgate.netmdpi.com This interest stems largely from its structural similarity to the well-established thiazolidine-2,4-dione class of anti-diabetic drugs.

Evaluation in Animal Models of Hyperglycemia

Direct in vivo evaluations of this compound in animal models of hyperglycemia have not been widely reported. However, studies on other hydantoin derivatives have shown promising results. For example, a synthesized hydantoin analogue of (2S,3R,4S)-4-hydroxyisoleucine was found to stimulate insulin (B600854) secretion by 150% at a concentration of 25 µM in a rat model, highlighting its potential for managing type 2 diabetes. nih.gov Another research effort focused on synthesizing novel imidazolidine-2,4-dione derivatives, with preliminary screenings confirming that some of the synthesized compounds possessed antidiabetic activity. asianpubs.orgresearchgate.net

Typically, such pre-clinical evaluations utilize chemically-induced diabetic animal models, such as rats treated with alloxan (B1665706) or streptozotocin (B1681764) (STZ), which induce hyperglycemia by destroying pancreatic β-cells. biotech-asia.orgnih.gov These models are crucial for assessing the glucose-lowering effects and insulin-sensitizing properties of new chemical entities. researchgate.net

Modulation of Protein Tyrosine Phosphatase-1B (PTP1B)

A significant mechanism through which imidazolidine-2,4-dione derivatives may exert anti-diabetic effects is the inhibition of Protein Tyrosine Phosphatase-1B (PTP1B). nih.govnih.gov PTP1B is a key negative regulator in both the insulin and leptin signaling pathways. nih.gov Its inhibition is considered a valid therapeutic strategy for treating type 2 diabetes and obesity, as it can enhance insulin sensitivity. researchgate.net

Researchers have successfully designed and synthesized series of imidazolidine-2,4-dione derivatives as selective PTP1B inhibitors. nih.govresearchgate.net Through a "core hopping" strategy, where structural motifs from known inhibitors are replaced with the imidazolidine-2,4-dione scaffold, potent and selective inhibitors have been identified. nih.gov In one such study, a computer-aided drug design approach led to the discovery of an imidazolidine-2,4-dione derivative with an outstanding PTP1B inhibitory ability (IC₅₀ = 2.07 μM) and high selectivity. nih.gov

| Study Focus | Key Finding |

| "Core hopping" drug design | Identified imidazolidine-2,4-dione as a viable scaffold for PTP1B inhibitors. nih.gov |

| CADD-based design | Discovered a novel imidazolidine-2,4-dione derivative with potent and selective PTP1B inhibition (IC₅₀ = 2.07 μM). nih.gov |

Role as a Bioisostere for Thiazolidine-2,4-diones in Diabetes Research

The imidazolidine-2,4-dione ring serves as a classical bioisostere of the thiazolidine-2,4-dione (TZD) ring, the core structure of the "glitazone" class of anti-diabetic drugs. asianpubs.org Bioisosterism refers to the replacement of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties.

In this case, the sulfur atom at position 1 of the TZD ring is replaced by a nitrogen atom to form the imidazolidine-2,4-dione (hydantoin) ring. This substitution is a key strategy in medicinal chemistry aimed at addressing some of the adverse effects associated with TZDs, most notably the hepatotoxicity that led to the withdrawal of troglitazone (B1681588) from the market. asianpubs.org The hypothesis is that by replacing the TZD scaffold, it may be possible to retain the desired therapeutic effect on insulin sensitivity while improving the safety profile of the molecule. asianpubs.org This approach has driven the synthesis and evaluation of novel imidazolidine-2,4-dione derivatives as potential next-generation anti-diabetic agents. asianpubs.orgresearchgate.net

Herbicidal and Plant Growth Regulatory Research

The herbicidal potential of compounds structurally related to this compound has been an area of significant research interest. The investigation into the hydantoin class of molecules reveals a distinct mechanism of action and a notable spectrum of efficacy against various plant species.

Research into hydantoin derivatives has identified adenylosuccinate synthetase (AdSS, EC 6.3.3.4) as a key herbicidal target. mdpi.comnih.gov The parent compound, hydantocidin (B162813), is understood to function as a proherbicide. mdpi.comnih.gov Within the plant, it is phosphorylated in vivo. mdpi.comnih.gov This phosphorylated form demonstrates strong binding to and inhibition of the AdSS enzyme. mdpi.comnih.gov This discovery has established AdSS as a novel target for herbicides and has spurred research into hydantocidin analogues as potential lead compounds for the development of new commercial herbicides. mdpi.comnih.gov The investigation of 5'-phosphohydantocidin analogues has revealed significant inhibitory action, highlighting the importance of this mechanism for the herbicidal activity of the broader hydantoin chemical class. mdpi.com

Preliminary bioassays on derivatives of the closely related structure, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one, have indicated good herbicidal activity against several plant species, including Zea mays (maize), Triticum aestivum (wheat), and Arabidopsis thaliana. mdpi.comnih.govnih.gov

Further greenhouse testing of specific ester derivatives provided more detailed efficacy data against common weeds. As a pre-emergence treatment applied at a rate of 1,000 g/ha, certain derivatives showed notable efficacy. For instance, two specific compounds, designated 6-16 and 6-28 in the study, demonstrated varied levels of control against different weed species. nih.gov

Efficacy of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one Ester Derivatives

| Compound | Stellaria media | Echinochloa crus-galli | Setaria viridis |

|---|---|---|---|

| 6-16 | 60% | 0% | 0% |

| 6-28 | 50% | 50% | 0% |

Data represents herbicidal efficacy as a pre-emergence treatment at 1,000 g/ha. nih.gov

Antimicrobial Spectrum of Activity

The imidazolidine-2,4-dione scaffold is present in numerous compounds that have been evaluated for a wide range of antimicrobial activities.

The thiazolidine (B150603) and imidazolidine (B613845) core structures are associated with antibacterial properties. nih.gov Studies on various derivatives of 5-arylidene-thiazolidine-2,4-dione, a structurally similar class of compounds, have demonstrated antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.govscielo.br Research has also been conducted on the antibacterial potential of imidazolidine-2,4-dione derivatives against a panel of bacterial strains. researchgate.net Furthermore, investigations into related thiazolidine-2,4-dione derivatives have shown a broad spectrum of activity, with efficacy reported against both Gram-positive strains like Bacillus licheniformis and Staphylococcus aureus, and Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa. nih.govresearchgate.net

The potential for antifungal activity has also been explored within this class of heterocyclic compounds. Derivatives of the related thiazolidine-2,4-dione structure have been screened against a variety of fungal species, including pathogenic fungi such as Aspergillus niger and Candida albicans. nih.govresearchgate.net While some of these screening studies have indicated a broad spectrum of potential antifungal activity, other investigations have found that certain derivatives exhibit weak antifungal effects against these particular species. nih.govresearchgate.net

Imidazolidine-2,4-diones represent an important class of heterocyclic compounds that possess potent activities against several viruses. nih.gov Research has documented the efficacy of various imidazolidinone analogues against human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus. nih.gov The mechanisms of action are varied; for instance, imidazolidinone derivatives have been shown to inhibit HIV aspartic protease and act as CCR5 co-receptor antagonists. nih.gov In the context of HCV and dengue virus, these compounds can inhibit the NS3 serine protease and the NS2B-NS3 protease, respectively. nih.gov Additionally, specific pyridyl-imidazolidinones have demonstrated potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1. nih.gov In silico studies on related compounds have also pointed to the presence of potential antiviral pharmacophore sites. nih.gov

Other Pharmacological Activities

Beyond its more extensively studied applications, the imidazolidine-2,4-dione scaffold, and by extension this compound, has been investigated for a variety of other pharmacological effects. These explorations highlight the diverse therapeutic potential of this class of compounds.

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of novel antimalarial agents. The imidazolidine-2,4-dione nucleus has been identified as a promising pharmacophore in this area. Research into bioinspired imidazolidinedione derivatives has demonstrated their potential as antimalarial compounds. nih.govmalariaworld.org

One study focused on novel imidazolidinedione derivatives and tested their efficacy against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. The results indicated that these compounds exhibited stronger antiplasmodial effects against the resistant W2 strain. malariaworld.org For instance, a series of bioinspired hydantoin derivatives showed IC50 values ranging from 4.98 to 11.95 µM against the W2 strain. nih.gov Furthermore, guanidinoimidazolidinedione derivatives have been shown to possess potent causal prophylactic antimalarial activity. nih.gov While direct testing of this compound has not been reported, the demonstrated activity of other imidazolidinedione derivatives suggests that this compound could also possess antimalarial properties and warrants further investigation.

Table 1: Antimalarial Activity of Imidazolidinedione Derivatives against P. falciparum

| Compound Series | Strain | IC50 Range (µM) |

|---|---|---|

| Bioinspired Imidazolidinediones | W2 (Chloroquine-Resistant) | 4.98 - 11.95 |

Thrombotic disorders are a major cause of morbidity and mortality worldwide, driving the search for new anticoagulant therapies. A study investigating the biological activities of a series of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives identified compounds with significant anticoagulant effects. doi.orgscialert.net The anticoagulant activity was assessed using standard coagulation assays, including the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT).

In this study, the 2-thioxoimidazolidin-4-one derivative, 3-(2,6-bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-ylideneamino)-2-thioxoimidazolidin-4-one, demonstrated a particularly high response in the anticoagulant screening, with an APTT value greater than 1000 seconds, which was comparable to the reference drug heparin. doi.orgscialert.net Although this study did not include this compound, the findings suggest that the imidazolidine-2,4-dione scaffold can be a foundation for the development of novel anticoagulant agents. The substitution at the 5-position, such as the 4-hydroxybenzyl group, would likely influence this activity and requires specific evaluation.

Table 2: Anticoagulant Screening of Imidazolidine-2,4-dione and 2-Thioxoimidazolidin-4-one Derivatives

| Compound | Assay | Result | Reference |

|---|

The management of pain remains a significant clinical challenge, prompting research into new analgesic compounds. While direct studies on the antinociceptive effects of this compound are not available in the reviewed literature, investigations into structurally related indole-imidazolidine derivatives have shown promising results. nih.gov

A study evaluating the anti-inflammatory and antinociceptive activities of 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and its 3-(4-Bromo-benzyl) derivative demonstrated significant antinociceptive effects in an acetic acid-induced writhing test. The compounds led to a notable reduction in the number of abdominal constrictions, with inhibition of 63.1% and 52.1%, respectively. nih.gov However, in the hot plate test, a model for centrally mediated analgesia, neither of the tested derivatives showed an inhibitory effect on nociception. nih.gov These findings suggest that the antinociceptive action of these imidazolidine derivatives is likely mediated by peripheral mechanisms, possibly linked to their anti-inflammatory properties. This provides a rationale for investigating the potential antinociceptive effects of this compound.

Table 3: Antinociceptive Activity of Indole-Imidazolidine Derivatives in Acetic Acid-Induced Writhing Test

| Compound | Inhibition of Writhing (%) |

|---|---|

| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | 63.1 |

The imidazolidine-2,4-dione scaffold has been associated with immunomodulatory and anti-inflammatory activities. Hydantoin and its derivatives have been reported to possess various pharmacological effects, including anti-inflammatory properties. nih.govmdpi.com Studies on indole-imidazolidine derivatives have demonstrated their anti-inflammatory potential by showing a reduction in leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β in models of inflammation. nih.gov

Furthermore, research on other related heterocyclic structures, such as thiazolidine-2,4-diones, has also revealed significant anti-inflammatory effects. researchgate.netresearchgate.net A review of the biological activities of 5,5'-imidazolidine-2,4-dione derivatives also highlights their potential in treating inflammatory and autoimmune diseases. researchgate.net More specifically, certain imidazolidine-2,4-dione derivatives have been identified as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key regulator of T-cell receptor signaling, making them potential therapeutic agents for autoimmune diseases. nih.gov These collective findings suggest that this compound may also exhibit immunomodulatory, particularly anti-inflammatory, effects, a hypothesis that awaits experimental validation.

Table 4: Anti-inflammatory Mechanisms of Imidazolidine-2,4-dione and Related Derivatives

| Compound Class | Observed Effects | Potential Mechanism |

|---|---|---|

| Indole-imidazolidine derivatives | Reduced leukocyte migration, decreased TNF-α and IL-1β release | Modulation of immune cell trafficking and cytokine production |

The cannabinoid receptor 1 (CB1R) is a G protein-coupled receptor that plays a crucial role in various physiological processes and is a significant target for drug development. The imidazolidine-2,4-dione framework has been identified as a scaffold for the development of CB1 receptor ligands. nih.govresearchgate.netacs.org

Structure-activity relationship studies on a series of 5,5'-diphenyl-2-thioxoimidazolidin-4-one (thiohydantoin) derivatives, which are structurally related to imidazolidine-2,4-diones, have demonstrated their affinity for the human CB1 receptor. nih.govacs.org Further research on 1,3,5-triphenylimidazolidine-2,4-dione derivatives has led to the identification of compounds with high affinity and selectivity for the human CB1 receptor, acting as inverse agonists. researchgate.net For example, 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione and 1,3-bis(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione are among the imidazolidine-2,4-dione derivatives with the highest reported affinity for the human CB1 receptor to date. researchgate.net Competitive binding studies have also shown that certain imidazolidinedione derivatives are selective ligands for cannabinoid CB1 receptors. researchgate.net The presence and nature of substituents on the imidazolidine-2,4-dione ring are critical for determining the affinity and functional activity at the CB1 receptor. The 4-hydroxybenzyl group at the 5-position of the target compound could therefore play a significant role in its potential interaction with the CB1 receptor.

Table 5: High-Affinity Imidazolidine-2,4-dione Derivatives for the Human CB1 Receptor

| Compound |

|---|

| 1,3-bis(4-bromophenyl)-5-phenylimidazolidine-2,4-dione |

Mechanistic Insights and Molecular Interactions

Molecular Docking and Computational Chemistry Approaches

Computational methods, including molecular docking and molecular dynamics, are powerful tools for investigating the interactions between small molecules and their protein targets at an atomic level. For imidazolidine-2,4-dione derivatives, these approaches have been instrumental in predicting binding modes, affinities, and the dynamics of the ligand-receptor complexes.

Ligand-Receptor Binding Mode Delineation

Molecular docking studies on various imidazolidine-2,4-dione and structurally related thiazolidine-2,4-dione derivatives have delineated their binding modes within the active sites of target enzymes, particularly PTP1B. nih.govresearchgate.net These studies consistently show that the core heterocyclic ring and its substituents form crucial interactions with key amino acid residues.

The binding of these inhibitors to PTP1B typically involves a combination of hydrogen bonds and hydrophobic interactions. The imidazolidine-2,4-dione scaffold can form hydrogen bonds with residues in the catalytically significant P-loop, which includes the essential Cys215 residue. nih.gov For instance, in a study of a related thiazolidine-2,4-dione derivative, interactions were observed with residues such as Gly220, Ala217, Arg221, Asp181, Ser216, Cys215, Phe182, Gln262, and Ile219 within the PTP1B active site. nih.gov These interactions are believed to stabilize the enzyme in an open conformation, facilitating a tighter binding to the catalytic site. nih.gov The aryl group, in this case, the 4-hydroxybenzyl moiety, typically occupies a hydrophobic pocket, further anchoring the ligand within the active site.

| Interacting Residue | Type of Interaction | Reference |

|---|---|---|

| Cys215 | Hydrogen Bond, Catalytic Site Interaction | nih.govresearchgate.netnih.gov |

| Arg221 | Hydrogen Bond | nih.govresearchgate.net |

| Asp181 | Hydrogen Bond | nih.govresearchgate.net |

| Phe182 | Hydrophobic Interaction | nih.govucas.ac.cn |

| Gln262 | Hydrogen Bond | nih.govresearchgate.net |

| His214 | P-loop Interaction | nih.gov |

| Ser216 | Hydrogen Bond | nih.govnih.gov |

Prediction of Binding Affinity and Selectivity

Computational models are frequently used to predict the binding affinity of a ligand to its receptor, often expressed as a docking score or binding free energy in kcal/mol. For imidazolidine-2,4-dione derivatives targeting PTP1B, these calculations have been essential in identifying potent inhibitors. nih.govnih.gov For example, docking studies on certain 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives yielded negative binding energies, with a particularly potent compound showing a value of -7.35 kcal/mol, indicating a strong and favorable interaction with PTP1B. nih.gov Other designed imidazolidinone derivatives have shown even stronger predicted affinities, with docking scores reaching as low as -11.569 kcal/mol. najah.edu

A significant challenge in designing PTP1B inhibitors is achieving selectivity over other highly homologous protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP). ucas.ac.cnnih.gov Computational approaches, particularly binding free energy calculations, can help predict this selectivity. By comparing the calculated binding energies of a compound for PTP1B versus other phosphatases, researchers can identify structural modifications that favor binding to the intended target. ucas.ac.cn Analysis of the energy decomposition can reveal which residues contribute most to this selectivity. ucas.ac.cn

Molecular Dynamics Simulations and Binding Free Energy Calculations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.govnajah.edu MD simulations have been performed on PTP1B in complex with imidazolidine-2,4-dione derivatives to confirm the stability of the docked pose and to observe conformational changes in the protein and ligand. nih.govnih.gov These simulations show that the catalytic region of PTP1B remains stable upon inhibitor binding. nih.gov

Following MD simulations, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of the complex. ucas.ac.cnnajah.edu These calculations provide a more accurate estimation of binding affinity than docking scores alone. Studies on PTP1B inhibitors have used the MM/GBSA method to rank compounds and understand the energetic contributions to binding. ucas.ac.cn For example, such analysis has highlighted the importance of interactions with residues Arg24 and Arg254 in a secondary binding site for achieving selectivity against other phosphatases like SHP-2. ucas.ac.cn

Enzymatic Inhibition and Modulation

The biological activity of 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione and its analogs is realized through the inhibition or modulation of specific enzymes, leading to downstream effects on metabolic or signaling pathways.

Adenylosuccinate Synthetase (AdSS) Inhibition Mechanisms

Hydantoin (B18101) derivatives, which share the core structure of this compound, are known to inhibit Adenylosuccinate Synthetase (AdSS). The natural product hydantocidin (B162813), for instance, functions as a proherbicide. In vivo, it is phosphorylated to 5'-phosphohydantocidin, which is the active form of the inhibitor. This active metabolite strongly binds to the IMP (inosine monophosphate) site on the AdSS enzyme. By occupying the IMP site, 5'-phosphohydantocidin acts as a competitive inhibitor, forming a tight, dead-end complex that blocks the normal enzymatic reaction. This inhibition disrupts a key step in purine (B94841) nucleotide biosynthesis.

Protein Tyrosine Phosphatase-1B (PTP1B) Inhibition Pathways

PTP1B is a critical negative regulator in both the insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. nih.govsemanticscholar.org The inhibition of PTP1B by imidazolidine-2,4-dione derivatives is a well-explored pathway. nih.govnih.gov These compounds function by binding to the enzyme's active site, preventing it from dephosphorylating its natural substrates, such as the activated insulin receptor.

The inhibitory mechanism, as elucidated by computational studies, involves the physical occupation of the active site. The inhibitor forms stable hydrogen bonds and hydrophobic interactions with key residues, particularly within the WPD loop and the P-loop (which contains the catalytic Cys215). nih.govresearchgate.net This binding event prevents the substrate from accessing the catalytic machinery of the enzyme. By inhibiting PTP1B, these compounds effectively enhance insulin signal transduction, promoting glucose uptake and utilization, which is a desired therapeutic outcome in managing insulin resistance. nih.govsemanticscholar.org

Other Enzyme Targets (e.g., Histone Deacetylase, Epidermal Growth Factor Receptor)

While direct evidence of this compound specifically targeting Histone Deacetylase (HDAC) remains to be elucidated in publicly available research, the broader class of imidazolidine-2,4-dione (hydantoin) derivatives has been investigated for activity against various enzyme targets.

Notably, studies on related compounds suggest potential interactions with the Epidermal Growth Factor Receptor (EGFR), a key enzyme in cell signaling and a common target in oncology. For instance, a series of 5,5-diphenylimidazolidine-2,4-dione derivatives were synthesized and evaluated for their anticancer properties. sigmaaldrich.comnih.gov Within this series, certain compounds demonstrated potent inhibitory activity against both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). sigmaaldrich.comnih.gov One derivative, in particular, exhibited an IC50 value of 6.17 μM against EGFR. sigmaaldrich.com The proposed mechanism for this inhibition was attributed to the 5,5-diphenylimidazolidine-2,4-dione scaffold. nih.gov Another related derivative was also found to inhibit the autophosphorylation of EGFR. nih.gov These findings indicate that the imidazolidine-2,4-dione core structure can serve as a scaffold for developing EGFR kinase inhibitors. nih.gov However, it is crucial to note that these studies were not performed on this compound, and further research is required to determine if it shares this inhibitory activity.

Cellular and Biochemical Pathway Investigations

Apoptosis Induction Pathways

The ability of this compound to induce apoptosis has not been directly reported. However, research on structurally related compounds provides insights into potential mechanisms. For example, a study on 5,5-diphenylimidazolidine-2,4-dione derivatives found that a particularly potent compound could induce caspase-dependent apoptosis in cancer cell lines. sigmaaldrich.com This suggests that the hydantoin scaffold can be a component of molecules that trigger programmed cell death.

Furthermore, other heterocyclic compounds with structural similarities, such as 5-ene-4-thiazolidinones, have been shown to induce apoptosis in leukemia cells through a mitochondria-dependent pathway. nih.gov This process was associated with an arrest of the cell cycle in the G0/G1 phase and an increase in the production of reactive oxygen species (ROS). nih.gov While these findings are for related but distinct chemical classes, they highlight plausible apoptotic pathways that could be investigated for this compound.

Interference with Cell Cycle Regulators (e.g., Kinesin Spindle Proteins, Tubulin Polymerization)

There is currently no available scientific literature that specifically investigates the interaction of this compound with cell cycle regulators such as Kinesin Spindle Proteins (KSP) or its effect on tubulin polymerization. Research on inhibitors of these targets has identified various chemical scaffolds, such as 3,5-diaryl-4,5-dihydropyrazoles for KSP, which induce apoptosis by generating aberrant mitotic spindles. nih.gov Similarly, a variety of compounds are known to bind to tubulin and disrupt microtubule dynamics. nih.gov However, a direct link or study involving this compound in these specific cellular processes has not been established.

Receptor-Mediated Signaling Cascades (e.g., Serotonergic, Adrenergic)

Investigations into the broader class of imidazolidine-2,4-dione derivatives have revealed significant interactions with the serotonergic system. A study focusing on arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione demonstrated that a majority of these compounds displayed a high affinity for 5-HT1A serotonin (B10506) receptors, with Ki values ranging from 23 to 350 nM. nih.gov Some of these derivatives also showed significant affinity for 5-HT2A receptors. nih.gov The serotonin transporter (SERT) is a crucial protein that regulates serotonin levels in the central nervous system. nih.gov The affinity of imidazolidine-2,4-dione derivatives for serotonin receptors suggests their potential to modulate serotonergic signaling pathways, which are implicated in a wide range of physiological and pathological processes. nih.gov There is no specific information available regarding the interaction of this compound with adrenergic receptors.

Stereochemical Implications in Biological Activity

Racemization Kinetics and Mechanism of 5-Substituted Hydantoins

The chiral center at the C5 position of 5-substituted hydantoins like this compound is susceptible to racemization, a process that can have significant implications for the compound's biological activity. The kinetics and mechanism of this process have been studied in detail for analogous compounds, particularly 5-benzylhydantoin (B43465).

The racemization of 5-substituted hydantoins is understood to proceed via an enolate tautomer intermediate and is subject to general-base catalysis. acs.org This means that the rate of racemization is dependent on the pH and the concentration of buffer components. acs.orgnih.gov Detailed kinetic studies on 5-benzylhydantoin, a close structural analog, support an SE1 (substitution electrophilic, unimolecular) mechanism for racemization. cardiff.ac.uk This involves the rate-determining removal of the proton at the C5 position by a general base, forming a planar, achiral enolate intermediate.

The pH-rate profile for the racemization of L-5-benzylhydantoin shows hydroxide (B78521) catalysis on both the neutral hydantoin and its ionized (anionic) form. acs.org The neutral, nonionized form of the hydantoin racemizes significantly faster than the ionized form, with a calculated rate enhancement of 1.8 x 10^4. acs.org This is because deprotonation of the imide proton at N1 leads to a resonance-delocalized species that is more resistant to the formation of the C5-enolate required for racemization. acs.org

The reaction is also catalyzed by various buffers, including phosphate (B84403), Tris, and carbonate. acs.orgnih.gov For phosphate buffers, the catalysis is primarily due to the divalent phosphate ion (HPO4^2-) acting as the general base. nih.gov A Brønsted plot for the buffer-catalyzed racemization of L-5-benzylhydantoin yields a β value of 0.59, which indicates that the C5 proton is approximately halfway transferred to the base in the transition state of the reaction. acs.org

| Compound | Condition | Catalyst | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| L-5-Benzylhydantoin | Aqueous Solution | General Base | Brønsted β | 0.59 | acs.org |

| L-5-Benzyl-3-methylhydantoin | Aqueous Solution | General Base | Brønsted β | 0.51 | acs.org |

| 5-Phenylhydantoin | Phosphate Buffer (pH 6.0-7.5) | Divalent Phosphate | Catalysis Type | General Base | nih.gov |

| L-5-Benzylhydantoin | Comparison of charge states | Hydroxide | Rate Enhancement (Neutral/Anionic) | 1.8 x 104 | acs.org |

Influence of Chirality on Pharmacological Efficacy

While the broader class of imidazolidine-2,4-diones, also known as hydantoins, has been the subject of numerous studies, leading to the development of various bioactive agents, specific investigations into the stereoselective properties of this compound are limited. The synthesis of related compounds, such as 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one, has been documented, often starting from L-tyrosine, which would yield a specific stereoisomer. However, comparative studies of the pharmacological effects of both enantiomers of the title compound have not been found.

Generally, the differential activity of enantiomers arises from their three-dimensional spatial arrangement, which dictates how they interact with chiral biological macromolecules like enzymes and receptors. One enantiomer may fit into a binding site more effectively than the other, leading to a more potent pharmacological response. In the absence of specific data for this compound, a conclusive statement on the influence of its chirality on pharmacological efficacy cannot be made. Further research, including the chiral separation of the enantiomers and subsequent individual pharmacological testing, is required to elucidate these stereoselective differences.

Structure Activity Relationship Sar and Rational Drug Design

Correlating Structural Features with Biological Responses

The biological activity of 5-(4-hydroxybenzyl)imidazolidine-2,4-dione is intrinsically linked to its molecular architecture. The imidazolidine-2,4-dione core and the 4-hydroxybenzyl substituent at the 5-position are the primary determinants of its interaction with biological targets. Alterations to these structural features can significantly impact the compound's efficacy.

The nature and position of substituents on the benzylidene moiety of hydantoin (B18101) derivatives play a pivotal role in modulating their biological activity. Studies on related 5-benzylhydantoin (B43465) and 5-benzylidenehydantoin (B7779842) analogs have provided valuable insights into these effects. For instance, in a study of 5-benzylhydantoins for anticonvulsant activity, various alkoxy and halogen substituents were introduced onto the benzyl (B1604629) group. The structure-activity studies revealed that a trifluoromethyl substituent at the meta-position of the benzyl ring resulted in the most potent compound in the series. nih.gov

In another study focusing on 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as NADPH oxidase (NOX) inhibitors, modifications at the N3 position of the hydantoin ring and on the benzylidene group were explored. The results indicated that certain substituents on the benzylidene ring led to compounds with inhibitory activities comparable to or greater than the reference compounds, highlighting the significance of the substitution pattern for NOX inhibition. nih.gov

The following table illustrates hypothetical substituent effects on the potency of this compound analogs, based on general principles observed in related compound series.

| Substituent at Benzyl Ring | Position | Expected Effect on Potency | Rationale |

|---|---|---|---|

| -OH (hydroxyl) | para | Baseline Activity | Parent compound structure. |

| -OCH3 (methoxy) | para | May increase or decrease | Alters electronic properties and potential for hydrogen bonding. |

| -Cl (chloro) | meta | Potentially increases | Electron-withdrawing groups can enhance binding affinity. |

| -CF3 (trifluoromethyl) | meta | Potentially increases significantly | Strong electron-withdrawing and lipophilic character can improve potency. nih.gov |

| -NO2 (nitro) | para | Potentially increases | Strong electron-withdrawing group, may enhance activity. |

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to investigate the SAR of this compound at a molecular level. These methods allow for the prediction of molecular properties and the development of models that correlate these properties with biological activity.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. These calculations can provide valuable information about a molecule's reactivity and intermolecular interactions. For instance, DFT has been used to investigate the stability and chemical reactivity of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives. mdpi.com Similar studies on this compound could yield insights into its electronic properties.

Key electronic properties that can be calculated using DFT include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Electrophilicity Index: This global reactivity descriptor helps in quantifying the electrophilic nature of a molecule.

The following table summarizes the significance of these electronic properties in drug design.

| Electronic Property | Significance in Drug Design |

|---|---|

| HOMO Energy | Indicates electron-donating ability; important for charge-transfer interactions. |

| LUMO Energy | Indicates electron-accepting ability; relevant for interactions with nucleophilic residues. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | Influences solubility, membrane permeability, and intermolecular interactions. |

| Electrophilicity Index | Measures the ability of a molecule to accept electrons; useful for predicting reactivity. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.me By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

A QSAR study on hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors demonstrated the utility of this approach. The resulting 3D-QSAR models provided insights into the steric and electrostatic factors that govern binding to these receptors, aiding in the design of new selective ligands. nih.gov For this compound and its analogs, a QSAR model could be developed by correlating their biological activities with various molecular descriptors, such as physicochemical, topological, and electronic properties.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are important strategies in drug discovery to identify novel chemotypes with similar biological activity but different core structures. uniroma1.itnih.govnih.gov These approaches can be used to improve a compound's properties, such as potency, selectivity, and pharmacokinetic profile, or to circumvent existing patents.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original orientation of the key functional groups. For this compound, the imidazolidine-2,4-dione ring could be replaced by other five- or six-membered heterocyclic systems that can present the 4-hydroxybenzyl group in a similar spatial arrangement.

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule with similar biological activity. researchgate.net In the context of this compound, bioisosteric replacements could be applied to the hydroxyl group, the phenyl ring, or the carbonyl groups of the hydantoin core.

The table below provides some hypothetical examples of scaffold hopping and bioisosteric replacement for this compound.

| Strategy | Original Moiety | Potential Replacement | Rationale |

|---|---|---|---|

| Scaffold Hopping | Imidazolidine-2,4-dione | Thiazolidine-2,4-dione | Maintains key hydrogen bonding features with a different core. nih.gov |

| Scaffold Hopping | Imidazolidine-2,4-dione | Pyrrolidine-2,5-dione | Alters the heteroatom composition of the ring. |

| Bioisosteric Replacement | -OH (hydroxyl) | -NH2 (amino), -SH (thiol) | Similar in size and hydrogen bonding capability. |

| Bioisosteric Replacement | Phenyl ring | Thiophene, Pyridine | Maintains aromaticity with different electronic properties. |

| Bioisosteric Replacement | C=O (carbonyl) | C=S (thiocarbonyl) | Alters hydrogen bonding strength and lipophilicity. nih.gov |

Imidazolidine-2,4-dione as a Bioisostere for Other Heterocycles

Bioisosteric replacement is a key strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. The imidazolidine-2,4-dione ring system is a recognized bioisostere for other heterocyclic structures. nih.govresearchgate.net

One notable example is its use as a bioisostere for the thiazolidine-2,4-dione ring. This substitution is a common strategy in the development of various therapeutic agents. For instance, researchers have designed and synthesized 5-benzylidenebarbiturates and hydantoins as bioisosteres of 1,3-thiazolidine-2,4-dione to develop compounds with potential antidiabetic effects. researchgate.net This approach leverages the structural similarities between these heterocyclic rings to modulate interactions with biological targets.

Furthermore, the hydantoin ring has been analyzed as a potential source of side effects in certain drugs, leading to its replacement with other moieties. In the case of the aldose reductase inhibitor sorbinil, the hydantoin ring was replaced by a spiro hydroxy acetic acid moiety to mitigate adverse effects, demonstrating that the six-membered spiro hydroxy acetic acid anion can act as a bioisostere for a spiro hydantoin anion. nih.gov This highlights the dynamic role of the imidazolidine-2,4-dione scaffold in bioisosteric studies, serving both as a core structure and a template for replacement to optimize drug properties. nih.gov The structural features of the 1,2,3-triazole ring also allow it to mimic other functional groups, making it a widely used bioisostere in the synthesis of new active molecules. researchgate.net

The molecular modification of the imidazolidine (B613845) ring through bioisosteric replacement can lead to variations in its biological response. nih.govresearchgate.net This principle has been applied in the search for new antischistosomal drugs, where imidazolidine derivatives have shown promising activity. nih.gov

Hybridization with Other Bioactive Scaffolds for Enhanced Efficacy

Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create a new chemical entity with potentially enhanced affinity, efficacy, or a multi-target profile. thieme-connect.de The imidazolidine-2,4-dione scaffold has been extensively used in this approach to develop novel therapeutic agents. nih.govnih.gov

Researchers have synthesized hybrid molecules by combining the hydantoin scaffold with various other bioactive moieties, such as triazoles, isoxazolines, and phosphates. thieme-connect.de This strategy aims to leverage the distinct biological functions of each component to achieve a synergistic effect. thieme-connect.de For example, novel series of hydantoin-chromene hybrids have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing cytotoxic profiles comparable to cisplatin. chemicalbook.com

The synthesis of such hybrid molecules often involves linking the hydantoin core to another bioactive scaffold via a suitable linker. For instance, novel compounds have been derived from hydantoin using a chloroacetyl chloride linker to connect with terminal sulphonamides and amines, which were then evaluated for anticancer and anticonvulsant activities. researchgate.net

Table 1: Examples of Hybrid Molecules Based on the Imidazolidine-2,4-dione Scaffold

| Bioactive Scaffold Hybridized with Imidazolidine-2,4-dione | Resulting Biological Activity |

|---|---|

| Chromene | Antiproliferative |

| Sulphonamides and Amines | Anticancer, Anticonvulsant |

| Triazole | Varied Biological Functions |

| Isoxazoline | Varied Biological Functions |

| Phosphate (B84403) | Varied Biological Functions |

Design of Novel Analogues for Enhanced Potency and Selectivity

The design of novel analogues of this compound is a crucial aspect of medicinal chemistry, aiming to improve therapeutic efficacy and reduce off-target effects. This involves strategies for lead compound optimization and the development of multi-target drugs.

Lead Compound Optimization Strategies

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. danaher.com For imidazolidine-2,4-dione derivatives, various strategies are employed to achieve these goals.

One common approach is the direct chemical manipulation of functional groups on the hydantoin ring. danaher.com This can involve adding, removing, or modifying substituents at the N-1, N-3, and C-5 positions of the ring. thieme-connect.de For instance, the C-5 position is a suitable site for base-catalyzed Knoevenagel condensation reactions with aldehydes to form 5-alkylidenehydantoins. thieme-connect.de The introduction of different arylmethylene groups at this position can significantly influence the biological activity. thieme-connect.de

Structure-activity relationship (SAR) studies are fundamental to lead optimization. danaher.com By systematically synthesizing and testing a series of analogues, researchers can establish relationships between structural modifications and biological activity. nih.gov For example, SAR studies on 5-arylidene imidazolidine-2,4-dione derivatives have been conducted to develop new anti-arrhythmic agents. nih.gov These studies help in identifying key structural features responsible for the desired pharmacological effect and guide the design of more potent and selective compounds. nih.gov

Another optimization strategy involves "core hopping," where the central scaffold of a molecule is replaced with a different one while maintaining similar biological activity. nih.gov This can lead to the discovery of novel chemical series with improved properties. A series of compounds based on imidazolidine-2,4-dione were discovered to inhibit protein tyrosine phosphatase-1B (PTP1B) through this method. nih.gov

Table 2: Lead Optimization Strategies for Imidazolidine-2,4-dione Derivatives

| Strategy | Description | Example |

|---|---|---|

| Functional Group Modification | Addition, removal, or modification of substituents at various positions of the hydantoin ring. | Synthesis of 5-alkylidenehydantoins via Knoevenagel condensation at the C-5 position. thieme-connect.de |

| Structure-Activity Relationship (SAR) Studies | Systematic synthesis and testing of analogues to establish relationships between structure and activity. | Development of anti-arrhythmic 5-arylidene imidazolidine-2,4-dione derivatives. nih.gov |

| Core Hopping | Replacement of the central scaffold with a different one to discover novel chemical series with improved properties. | Discovery of PTP1B inhibitors based on the imidazolidine-2,4-dione scaffold. nih.gov |

Multi-target Drug Design Approaches

Complex diseases often involve multiple biological targets. Multi-target drug design aims to develop single chemical entities that can modulate multiple targets simultaneously, offering potential advantages in terms of efficacy and reduced risk of drug resistance. nih.govfrontiersin.org The imidazolidine-2,4-dione scaffold has been explored for the development of multi-target agents. researchgate.net

One approach involves designing hybrid molecules that combine the hydantoin scaffold with another pharmacophore known to interact with a different target. This can lead to dual-acting compounds. For example, hydantoin-based dual inhibitors of aldose reductase 2 (ALR2) and poly(ADP-ribose) polymerase-1 (PARP-1) have been designed and evaluated. nih.gov

The development of multi-target focused libraries is another important aspect of this approach. nih.govfrontiersin.org By creating libraries of compounds based on scaffolds like imidazolidine-2,4-dione with diverse substitutions, it is possible to screen for molecules with activity against multiple targets of interest. nih.gov

Origin and Natural Product Discovery of Imidazolidine 2,4 Diones

Isolation from Natural Sources (e.g., Marine Organisms like Sponges, Microorganisms like Streptomyces hygroscopicus)

The marine environment, particularly sponges, has proven to be a rich source of unique imidazolidine-2,4-dione derivatives. nih.govnih.gov Marine sponges, being sessile organisms, have evolved to produce a diverse array of secondary metabolites as a defense mechanism, many of which possess novel chemical structures and potent biological activities. mdpi.com

For instance, the Red Sea sponge Hemimycale arabica has yielded several hydantoin (B18101) alkaloids. Among these is (R)-5-(4-hydroxybenzyl)hydantoin, a close relative of the title compound, as well as (Z)-5-(4-hydroxybenzylidene)-hydantoin. mdpi.comnih.gov Other notable examples from marine sponges include the aplysinopsins, which are tryptophan-derived natural products containing an imidazolidinone moiety. mdpi.com Z-axinohydantoin and debromo-Z-axinohydantoin, isolated from the sponge Stylotella aurantium, are other examples of marine-derived hydantoins. mdpi.com

Microorganisms are another prolific source of natural products containing the imidazolidine-2,4-dione ring. A prominent example is Hydantocidin (B162813), which was isolated from the submerged cultures of Streptomyces hygroscopicus. nih.govnih.gov This compound is a unique spiro-nucleoside with a hydantoin moiety attached to a ribose sugar. nih.gov Its discovery was significant due to its potent herbicidal and plant growth regulatory activities. nih.govnih.gov The isolation of such compounds typically involves fermentation of the microorganism, followed by a series of chromatographic techniques to purify the active metabolite. nih.gov

Table 1: Examples of Naturally Occurring Imidazolidine-2,4-diones

| Compound Name | Natural Source | Organism Type |

|---|---|---|

| (R)-5-(4-hydroxybenzyl)hydantoin | Hemimycale arabica | Marine Sponge |

| (Z)-5-(4-hydroxybenzylidene)-hydantoin | Hemimycale arabica | Marine Sponge |

| Aplysinopsin | Marine Sponges | Marine Sponge |

| Z-axinohydantoin | Stylotella aurantium | Marine Sponge |

| Debromo-Z-axinohydantoin | Stylotella aurantium | Marine Sponge |

| Hydantocidin | Streptomyces hygroscopicus | Microorganism |

Biosynthetic Pathways of Naturally Occurring Imidazolidine-2,4-diones

The biosynthesis of naturally occurring imidazolidine-2,4-diones often originates from amino acids. The core hydantoin structure can be envisioned as a cyclized derivative of an N-carbamoyl amino acid. For compounds like 5-(4-Hydroxybenzyl)imidazolidine-2,4-dione, the biosynthetic precursor is the amino acid tyrosine.

While the specific enzymatic steps for many natural hydantoins are still under investigation, the general pathway is believed to involve the following key transformations:

N-Carbamoylation: The α-amino group of a precursor amino acid is carbamoylated. This step introduces the urea-like functionality necessary for the hydantoin ring.

Cyclization and Dehydration: The N-carbamoyl amino acid then undergoes an intramolecular cyclization, where the terminal nitrogen of the carbamoyl (B1232498) group attacks the carboxylic acid carbon. Subsequent dehydration leads to the formation of the stable five-membered imidazolidine-2,4-dione ring.

Variations in this pathway, such as modifications to the amino acid side chain before or after cyclization, lead to the diverse range of naturally occurring hydantoin derivatives. For instance, the biosynthesis of aplysinopsins involves the amino acid tryptophan. The formation of the spiro-hydantoin structure in Hydantocidin involves a more complex pathway, linking the hydantoin ring to a ribose moiety. nih.gov

Bioinspired Synthesis of Analogues based on Natural Product Motifs

The discovery of biologically active natural products containing the imidazolidine-2,4-dione scaffold has inspired the synthesis of numerous analogues for pharmaceutical and agrochemical research. mdpi.com The structural simplicity and synthetic accessibility of the hydantoin ring make it an attractive starting point for developing new compounds. ceon.rs

The synthesis of this compound and its derivatives often starts from L-tyrosine, mimicking the biosynthetic origin. epa.gov A common synthetic route is the Bucherer–Bergs reaction, which is a one-pot multicomponent reaction involving a carbonyl compound (or its corresponding cyanohydrin), ammonium (B1175870) carbonate, and an alkali cyanide. nih.gov Alternatively, the Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization. ceon.rs

Researchers have systematically modified the structure of natural hydantoins to explore structure-activity relationships. For example, inspired by the herbicidal activity of Hydantocidin, novel esters of this compound were synthesized and evaluated for their effects on plant growth. epa.gov These bioinspired synthetic efforts have led to the development of compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, and antitumor properties. mdpi.commdpi.com The modification of the substituents at the C-5 and N-3 positions of the hydantoin ring has been a particularly fruitful strategy in the design of new bioactive molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-hydroxybenzyl)imidazolidine-2,4-dione and its derivatives?

- Methodological Answer : The compound is typically synthesized via catalytic hydrogenation of benzylidene precursors (e.g., 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione was prepared this way ). Substituted derivatives often involve nucleophilic reactions with aryl halides or oxo-compounds under reflux conditions (e.g., using DMF/acetic acid mixtures) . Yields vary significantly (30–98%), depending on substituent electronic effects and reaction optimization (e.g., sodium acetate as a base enhances cyclization) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and carbonyl groups (δ 170–180 ppm) .

- LC/MS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 192 for the parent compound) and purity (>95% by peak area) .

- X-ray crystallography : Resolves crystal packing (monoclinic P21/c space group, a = 10.3694 Å) and hydrogen-bonding networks critical for stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields for substituted imidazolidine-2,4-dione derivatives?

- Methodological Answer :

- Substituent selection : Electron-withdrawing groups (e.g., -Cl, -CF3) on aryl rings improve electrophilic reactivity, enhancing yields (e.g., 52.4% for 4-fluorophenyl derivatives ).

- Catalyst choice : Palladium or nickel catalysts in hydrogenation reactions reduce side products (e.g., dehalogenation in iodinated analogs) .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during cyclization .

Q. How to resolve contradictions in biological activity data for imidazolidine-2,4-dione derivatives?

- Methodological Answer :

- Mechanistic studies : For example, a derivative showed antidepressant activity (ED50 = 17 mg/kg in mice) without inhibiting monoamine oxidase (MAO) or biogenic amine uptake, suggesting non-canonical pathways (e.g., NMDA receptor modulation) .

- Dose-response profiling : Use orthogonal assays (e.g., in vitro enzyme inhibition + in vivo behavioral models) to confirm target engagement .

- Structural analogs : Compare substituent effects (e.g., 4-hydroxy vs. 4-methoxybenzyl groups) to isolate pharmacophoric motifs .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in imidazolidine-2,4-dione-based drug candidates?

- Methodological Answer :

- Fragment-based design : Introduce bioisosteres (e.g., thiazolidinone for imidazolidine) to assess metabolic stability .

- Crystallographic data : Map binding interactions (e.g., hydrogen bonds between 4-hydroxybenzyl group and kinase active sites) .

- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.